Summary: Methyl 4-carbamoylbenzoate is utilized in pharmacological research for its potential therapeutic properties. It’s being explored for its efficacy in drug formulations and targeted delivery systems.
Results: Preliminary results suggest that Methyl 4-carbamoylbenzoate could enhance the solubility and absorption of certain drugs, potentially leading to more effective treatments .
Summary: In organic synthesis, Methyl 4-carbamoylbenzoate serves as a building block for the synthesis of more complex molecules. It’s particularly useful in the creation of carbamate compounds.
Results: The use of Methyl 4-carbamoylbenzoate has been shown to yield high-purity carbamates, which are valuable in various synthetic applications .
Summary: Methyl 4-carbamoylbenzoate is investigated for its role in the development of new materials, such as polymers with specific functional properties.
Results: Studies indicate that polymers derived from Methyl 4-carbamoylbenzoate exhibit enhanced stability and functionality, making them suitable for industrial applications .
Summary: This compound is used as a standard or reagent in analytical procedures to quantify or identify other substances.
Results: The accuracy and precision of analytical methods have been improved by using this compound as a reference, ensuring reliable data for research and quality control .
Summary: In biochemistry, Methyl 4-carbamoylbenzoate is explored for its interactions with biological macromolecules and its role in enzymatic reactions.
Results: Findings show that Methyl 4-carbamoylbenzoate can influence the activity of certain enzymes, which could lead to new insights into biochemical pathways .
Field: Environmental Science
Summary: The environmental impact of Methyl 4-carbamoylbenzoate is assessed, particularly its biodegradability and potential as an eco-friendly alternative in various applications.
Methods: Environmental testing involves assessing the compound’s stability under various conditions and its breakdown products through methods like LC-MS and GC-MS.
Results: Research indicates that Methyl 4-carbamoylbenzoate has a relatively low environmental persistence, suggesting it could be a more sustainable option in certain applications .
Methyl 4-carbamoylbenzoate is an organic compound with the molecular formula C₉H₉NO₃. It features a benzoate structure where a carbamoyl group is attached to the para position of the aromatic ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive functional groups.
Methyl 4-carbamoylbenzoate can be synthesized through several methods:
Methyl 4-carbamoylbenzoate has potential applications in various fields:
Methyl 4-carbamoylbenzoate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 4-(n-(3-nitrophenyl)carbamoyl)benzoate | C₁₃H₁₂N₂O₄ | Contains a nitrophenyl group enhancing reactivity |
Methyl 4-(phenylcarbamoyl)benzoate | C₁₅H₁₃N₁O₃ | Features a phenyl group which may affect biological activity |
Methyl 4-(methoxy(methyl)carbamoyl)benzoate | C₁₄H₁₅N₁O₄ | Contains methoxy groups influencing solubility and reactivity |
Methyl 4-carbamoylbenzoate's uniqueness lies in its specific arrangement of functional groups that allow for diverse chemical reactivity while maintaining potential biological activity. Its structure enables it to act as both an ester and an amide, making it versatile for various synthetic applications.
The systematic IUPAC name, methyl 4-carbamoylbenzoate, reflects its substituent arrangement:
The numbering prioritizes the ester group (position 1), with the carbamoyl group occupying the para position (position 4). Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉NO₃ | PubChem |
InChI | InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11) | PubChem |
SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N | PubChem |
This compound is cataloged under multiple aliases and registry numbers: